N-Fmoc-3-chloro-D-alanine CAS number 1403834-71-8
N-Fmoc-3-chloro-D-alanine CAS number 1403834-71-8
An In-depth Technical Guide to N-Fmoc-3-chloro-D-alanine (CAS 1403834-71-8)
Abstract
N-Fmoc-3-chloro-D-alanine is a synthetic amino acid derivative that holds significant potential for researchers, scientists, and drug development professionals. The strategic placement of a chloro group on the alanine side chain, combined with the stereochemical specificity of the D-enantiomer and the utility of the N-terminal Fmoc protecting group, makes this molecule a versatile building block in peptide synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of N-Fmoc-3-chloro-D-alanine, including its physicochemical properties, a plausible synthetic route, and detailed protocols for its application in solid-phase peptide synthesis (SPPS). Furthermore, it explores advanced applications, such as its use as a precursor for other non-canonical amino acids and its potential in the development of novel therapeutics.
Introduction: A Molecule of Unique Potential
The exploration of non-canonical amino acids has opened new frontiers in drug discovery and biotechnology. These unique building blocks allow for the introduction of novel chemical functionalities into peptides and proteins, leading to enhanced stability, altered conformation, and new biological activities. N-Fmoc-3-chloro-D-alanine is one such molecule, poised to make a significant impact in these fields.
Deconstructing N-Fmoc-3-chloro-D-alanine: Key Structural Features
The utility of N-Fmoc-3-chloro-D-alanine stems from the distinct properties of its constituent parts: the Fmoc protecting group and the 3-chloro-D-alanine core.
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group that is fundamental to modern solid-phase peptide synthesis (SPPS).[1][2] Its key advantage lies in its stability to acidic conditions, allowing for an orthogonal protection strategy where acid-labile groups can be used to protect amino acid side chains.[2] The Fmoc group is readily removed under mild basic conditions, typically with a solution of piperidine in an aprotic polar solvent like N,N-dimethylformamide (DMF), without affecting the peptide-resin linkage or most side-chain protecting groups.[1][3][4] This allows for the sequential addition of amino acids to build a peptide chain with high fidelity.[5]
The 3-chloro-D-alanine core of the molecule introduces two key features: a reactive chloro group and a D-chiral center.
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The Chloro Group : The chloro substituent serves as a versatile chemical handle. It can be displaced by various nucleophiles to generate a diverse range of other amino acid derivatives, expanding the chemical space available for peptide design.[6] This functionality is particularly useful for creating modified peptides with unique properties.
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The D-Stereochemistry : The presence of the D-enantiomer is significant for several reasons. Peptides incorporating D-amino acids often exhibit increased resistance to proteolytic degradation, leading to longer in vivo half-lives.[7] Furthermore, the D-configuration can induce specific secondary structures in peptides and can be crucial for binding to certain biological targets.[7]
Overview of Applications
The unique structural features of N-Fmoc-3-chloro-D-alanine make it a valuable tool for a variety of applications, including:
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Peptide Synthesis : As a building block for creating peptides with enhanced stability and novel functionalities.[8][9]
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Drug Development : In the design of peptide-based therapeutics, including enzyme inhibitors and antibacterial agents.[8][10][11][12]
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Bioconjugation : The chloro group can be utilized for linking peptides to other molecules, such as fluorescent dyes or drug payloads.[8]
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Material Science : In the development of novel biomaterials, such as hydrogels.[9][13]
Physicochemical Properties and Handling
While specific experimental data for N-Fmoc-3-chloro-D-alanine is not widely published, its physicochemical properties can be extrapolated from similar compounds, such as Fmoc-3-chloro-D-phenylalanine.[8]
Tabulated Physicochemical Data
| Property | Predicted Value | Source of Extrapolation |
| Molecular Formula | C18H16ClNO4 | Based on the structure |
| Molecular Weight | 357.78 g/mol | Based on the structure |
| Appearance | White to off-white powder | [8] |
| Purity (HPLC) | ≥98% | [8] |
| Solubility | Soluble in DMF, NMP | [14] |
Solubility and Stability
N-Fmoc-3-chloro-D-alanine is expected to be soluble in common polar aprotic solvents used in peptide synthesis, such as DMF and N-methylpyrrolidinone (NMP).[14] Like other Fmoc-protected amino acids, it should be stored in a cool, dry place to prevent degradation. The Fmoc group is sensitive to basic conditions and should be handled accordingly.
Handling and Storage Recommendations
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Storage : Store at 2-8 °C in a tightly sealed container, protected from light and moisture.
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Handling : Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust.
Synthesis and Quality Control
The synthesis of N-Fmoc-3-chloro-D-alanine can be achieved through a multi-step process starting from a suitable precursor, such as D-serine.
Proposed Synthetic Pathway for N-Fmoc-3-chloro-D-alanine
A plausible synthetic route involves the chlorination of the hydroxyl group of a protected D-serine derivative, followed by N-terminal Fmoc protection.[6][15]
Caption: Proposed synthetic pathway for N-Fmoc-3-chloro-D-alanine.
Step-by-Step Synthesis Protocol (Hypothesized)
This protocol is a generalized procedure and may require optimization.
-
Protection of D-Serine : Protect the carboxyl and amino groups of D-serine using standard methods.
-
Chlorination : React the protected D-serine with a chlorinating agent, such as thionyl chloride (SOCl2), to replace the hydroxyl group with a chloro group.[16]
-
Deprotection : Selectively deprotect the amino group.
-
Fmoc Protection : React the 3-chloro-D-alanine derivative with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), in the presence of a mild base to yield N-Fmoc-3-chloro-D-alanine.[17][18]
-
Purification : Purify the final product using techniques such as column chromatography or recrystallization.
Analytical Techniques for Quality Assurance
The purity and identity of the synthesized N-Fmoc-3-chloro-D-alanine should be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) : To assess purity.
-
Mass Spectrometry (MS) : To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To verify the chemical structure.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of N-Fmoc-3-chloro-D-alanine is its incorporation into peptide chains using Fmoc-based SPPS.[2][19]
The Principle of Fmoc-Based SPPS
Fmoc-based SPPS involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).[5][20] Each cycle of amino acid addition consists of two main steps:
-
Fmoc Deprotection : Removal of the Fmoc group from the N-terminus of the resin-bound peptide using a solution of piperidine in DMF.[5]
-
Coupling : Activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent reaction with the newly freed N-terminal amine of the peptide chain.[19]
This cycle is repeated until the desired peptide sequence is assembled.
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